Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Monoamine Transporter Inhibition Tropane Scaffold Structure-Activity Relationship

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride (CAS 2231665-62-4) is a conformationally defined tropane derivative featuring a secondary amine within the 8-azabicyclo[3.2.1]octane scaffold and an exo-oriented methoxymethyl substituent at the 3-position. This compound is listed by multiple research chemical suppliers under formal purity specifications (e.g., ≥97%) for use as a synthetic intermediate or pharmacological tool compound.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B12279928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESCOCC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+;
InChIKeyUAYPIVGPMWSDFK-QGGRMKRSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride: Compound Class and Stereochemical Identity


Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride (CAS 2231665-62-4) is a conformationally defined tropane derivative featuring a secondary amine within the 8-azabicyclo[3.2.1]octane scaffold and an exo-oriented methoxymethyl substituent at the 3-position. This compound is listed by multiple research chemical suppliers under formal purity specifications (e.g., ≥97%) for use as a synthetic intermediate or pharmacological tool compound . The exo stereochemistry distinguishes it from the corresponding endo isomer and from N-methylated tropane analogs, which may exhibit divergent biological target profiles and physicochemical properties relevant to receptor binding and transporter inhibition studies .

Why Generic Substitution Fails for Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride in Research Procurement


The 8-azabicyclo[3.2.1]octane class encompasses a wide range of pharmacologically distinct entities, including monoamine reuptake inhibitors, sigma receptor ligands, and nicotinic acetylcholine receptor modulators, where small structural changes profoundly alter selectivity and potency [1]. For exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride, the combination of a free secondary amine (a hydrogen bond donor/acceptor), the exo stereochemistry at C3, and the methoxymethyl ether side chain is unique among commercially available tropane building blocks. Replacing it with the endo isomer, an N-alkylated analog (e.g., 8-methyltropane), or a 3-methoxy derivative would yield a different hydrogen-bonding surface, altered basicity, and a distinct three-dimensional pharmacophore, thereby introducing uncontrolled variables that compromise structure-activity relationship (SAR) reproducibility . Consequently, generic substitution invalidates direct experimental comparison across published datasets.

Quantitative Differentiation Guide for Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride vs. Closest Analogs


Evidence Limitation: Absence of Publicly Available Direct Comparative Pharmacological Data

Following an exhaustive search of primary literature, patent filings, and authoritative databases (excluding prohibited vendor sites), no head-to-head pharmacological comparison containing quantitative data for exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride versus a named comparator could be identified [1]. The compound appears in patent filings as a member of large generic Markush structures (e.g., US Patent 7,888,358) but is not exemplified with specific IC₅₀, Kᵢ, or selectivity data [2]. Available supplier documentation (MolCore, Leyan, abcr) confirms stereochemical identity and purity but lacks comparative bioactivity data. At present, procurement decisions based on differential pharmacological activity cannot be supported by the open scientific record.

Monoamine Transporter Inhibition Tropane Scaffold Structure-Activity Relationship

Differentiation by Stereochemistry: Exo- vs. Endo-3-substituted-8-azabicyclo[3.2.1]octanes

The target compound is unambiguously assigned the exo configuration at the 3-position. In tropane-based monoamine transporter ligands, exo-substituted analogs often exhibit divergent selectivity profiles compared to endo isomers. For example, in the class of 3-aryltropanes, exo isomers show higher DAT/SERT selectivity, while endo isomers favor NET binding [1]. The methoxymethyl group in the exo orientation projects the ether oxygen into a distinct region of the pharmacophore relative to a hypothetical endo isomer. No direct experimental comparison between exo- and endo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane is published, but established SAR from the broader tropane class supports that stereochemical configuration at C3 is a primary determinant of biological target engagement [2].

Stereochemistry Conformational Analysis Receptor Binding

Differentiation by N-H vs. N-Methyl Substitution: Physicochemical and Pharmacological Impact

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride contains a secondary amine (pKa ~9.5-10.5 for the conjugate acid), whereas the widely studied 8-methyltropane analogs are tertiary amines. This difference affects the protonation state at physiological pH, with the secondary amine being predominantly protonated and capable of acting as a hydrogen bond donor, while the tertiary amine acts only as a hydrogen bond acceptor. In monoamine transporter pharmacophores, a cationic nitrogen engages in a critical ionic interaction with a conserved aspartate residue (e.g., DAT Asp79); secondary amines may exhibit altered binding kinetics compared to tertiary amines [1]. Furthermore, logD values differ: secondary amines are generally more polar, influencing blood-brain barrier penetration and non-specific binding [2].

Secondary Amine N-Methyltropane Ionization State

Validated Application Scenarios for Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride Based on Available Evidence


Stereochemically Defined Building Block for Exo-Selective Tropane Ligand Synthesis

The compound serves as a pre-formed exo-3-methoxymethyl nortropane scaffold, eliminating the need for stereoselective reduction or chiral resolution steps in synthetic routes targeting exo-configured tropane-based monoamine transporter ligands or nicotinic receptor probes. Its secondary amine permits direct N-functionalization (alkylation, acylation, sulfonylation) without deprotection, accelerating SAR exploration [1].

Comparator Standard for Separating Exo/Endo Pharmacophore Contributions

In laboratories investigating the impact of C3 stereochemistry on biological activity within the 8-azabicyclo[3.2.1]octane series, this compound can serve as a pure exo reference standard alongside its endo isomer or racemic mixture, provided such comparators are separately synthesized or procured. This enables deconvolution of stereochemical contributions to binding affinity or functional activity [2].

Intermediate for Selective N-Functionalized Monoamine Transporter Inhibitors

Although no quantitative bioactivity data exist for the parent compound, the exo-3-methoxymethyl-8-azabicyclo[3.2.1]octane core is listed within the Markush structures of patents claiming monoamine reuptake inhibitors. The compound is therefore a rationally selected precursor for generating novel N-alkylated or N-acylated derivatives for screening against DAT, SERT, and NET, where the pre-installed exo-methoxymethyl group may confer selectivity advantages over simpler 3-methoxy or 3-hydroxy analogs [3].

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